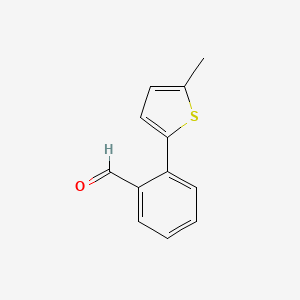
2-(5-Methylthiophen-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylthiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C12H10OS. It consists of a benzaldehyde moiety substituted with a 5-methylthiophene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)benzaldehyde typically involves the following steps:
Thiophene Synthesis: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds under specific conditions.
Aldehyde Formation: The thiophene derivative is then subjected to formylation reactions to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitric acid, sulfuric acid, and other electrophilic reagents.
Major Products
Oxidation: 2-(5-Methylthiophen-2-yl)benzoic acid.
Reduction: 2-(5-Methylthiophen-2-yl)benzyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Research: It is employed in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)benzaldehyde depends on its application:
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylthiophen-2-yl)benzoic acid: An oxidized form of 2-(5-Methylthiophen-2-yl)benzaldehyde.
2-(5-Methylthiophen-2-yl)benzyl alcohol: A reduced form of this compound.
5-Methylthiophene-2-carboxaldehyde: A similar compound with a different substitution pattern on the thiophene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a benzaldehyde moiety with a 5-methylthiophene group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYQUIZJIIQACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
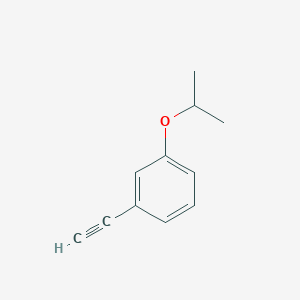
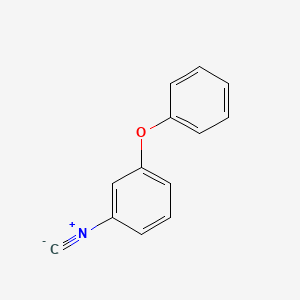
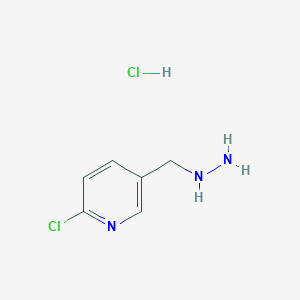
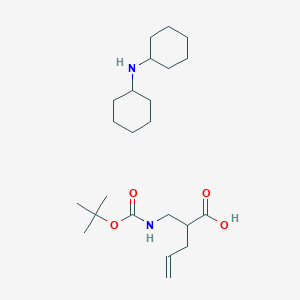
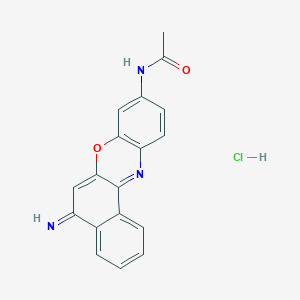
![(2R,3S,5Z,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B7881346.png)
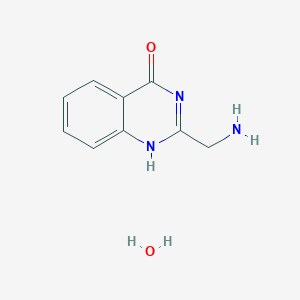
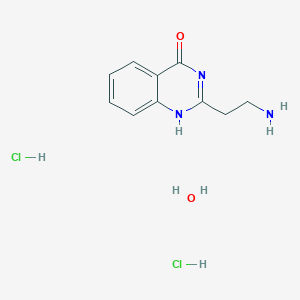
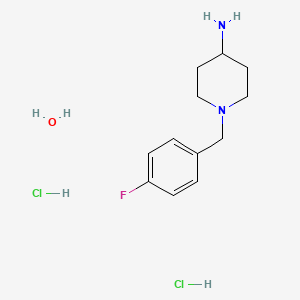
carbohydrazide](/img/structure/B7881364.png)
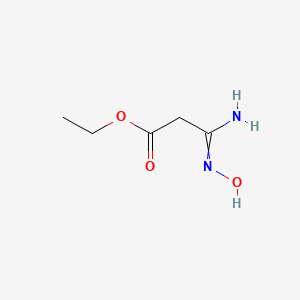

![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)
![6-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7881388.png)
